3,5,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.
Introduction of the Piperidine and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
3,5,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperidine and thiophene groups could play a role in binding to the target, while the benzofuran core may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,3,5-trimethylpyrazine: Another compound with a similar trimethyl substitution pattern but different core structure.
2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical with a piperidine core, used as an oxidizing agent.
Uniqueness
3,5,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with piperidine and thiophene substituents. This unique structure may impart distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H28N2O2S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H28N2O2S/c1-15-12-18-17(3)22(27-20(18)13-16(15)2)23(26)24-14-19(21-8-7-11-28-21)25-9-5-4-6-10-25/h7-8,11-13,19H,4-6,9-10,14H2,1-3H3,(H,24,26) |
InChI Key |
RBXZSFOPOOBJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CS3)N4CCCCC4 |
Origin of Product |
United States |
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